molecular formula C8H8N4O2S2 B096691 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide CAS No. 16806-29-4

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B096691
CAS No.: 16806-29-4
M. Wt: 256.3 g/mol
InChI Key: ATEAASNFYTUARU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds containing a 1,3,4-thiadiazole group have been reported to exhibit antitumor and antimicrobial activities, suggesting potential targets could be related to these biological processes.

Mode of Action

It is known that similar compounds containing a 1,3,4-thiadiazol-2-amine scaffold have shown inhibition of the interleukin-6 (il-6)/jak/stat3 pathway , which is crucial in various cellular processes including cell growth and immune response.

Result of Action

Similar compounds have shown antitumor and antimicrobial activities, suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiocarbohydrazide under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and refluxing the mixture in an appropriate solvent such as ethanol .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiadiazole ring and a benzenesulfonamide moiety makes it particularly effective in various applications, including antimicrobial and anticancer research .

Properties

IUPAC Name

4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEAASNFYTUARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873827
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16806-29-4
Record name NSC35261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanilamido-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 102 (1.0 g, 3.6 mmol) was suspended in 3N HCl (10 mL) and heated to reflux for 30 min. The acidic mixture was neutralized with Na2CO3 solution. The precipitated product was collected by filtration, washed with water, and dried to give the product (450 mg, 1.8 mmol, 49%), mp 226° C. (lit2 mp 221-222° C.); 1H NMR (250 MHz, CDCl3) δ 5.95 (2, s), 6.57 (2, d, J=6.5 Hz), 7.41 (2, d, J=6.5 Hz), 8.68 (1, s), 14.03 (1, br s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 2
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 3
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 4
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4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 5
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
Reactant of Route 6
4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

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